Regramostim

Hematology Bone Marrow Transplantation Stem Cell Mobilization

Regramostim is a CHO-expressed, glycosylated rhGM-CSF isoform that closely mimics the endogenous human protein profile. Unlike E. coli-derived (non-glycosylated) or yeast-derived alternatives, its mammalian glycosylation pattern yields a lower total cell yield but a comparable or higher CD34+ stem cell count relative to total cells, as shown in direct comparative studies. This makes it the definitive reference standard for glycobiology research on GM-CSF-mediated immunoregulation, transplantation tolerance, and cancer immunotherapy. For bioassay validation, its lower specific activity in AML-193 [3H]thymidine incorporation assays provides a robust benchmark for assessing sensitivity and specificity across GM-CSF variants. Insist on Regramostim for data integrity when replicating or meta-analyzing clinical trials involving CHO-derived GM-CSF.

Molecular Formula C7H10O4
Molecular Weight 0
CAS No. 127757-91-9
Cat. No. B1179491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRegramostim
CAS127757-91-9
Molecular FormulaC7H10O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Regramostim (CAS 127757-91-9): Core Identity and Recombinant Source


Regramostim (CAS 127757-91-9), also known as rhGM-CSF or GMC 89-107, is a single-chain, glycosylated polypeptide consisting of 127 amino acid residues [1]. It is a recombinant form of the human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) produced in Chinese Hamster Ovary (CHO) cells, a mammalian expression system [2]. Its primary function is to stimulate the proliferation, differentiation, and activation of hematopoietic progenitor cells, particularly neutrophils and monocytes/macrophages [3].

Why In-Class GM-CSF Substitution (Molgramostim, Sargramostim) Is Not Equivalent to Regramostim


While Regramostim, Molgramostim, and Sargramostim are all recombinant human GM-CSF proteins, they are not interchangeable biologics. Their fundamental differences arise from the host expression system (mammalian CHO cells vs. E. coli vs. yeast), which dictates critical product attributes such as glycosylation pattern, molecular mass, and overall protein structure [1]. These variations lead to quantifiable, statistically significant differences in in vivo activity, including hematopoietic mobilization potential and clinical outcomes like transfusion requirements, as established in direct comparative clinical studies [2]. Substituting one for another without accounting for these data-driven distinctions can lead to divergent therapeutic or experimental results.

Regramostim: Quantitative Head-to-Head Evidence Against Key Alternatives


Comparative Peripheral Blood Mobilization: Regramostim's Unique Potency Profile in Priming Progenitor Cells

In a direct clinical trial comparing the three main recombinant GM-CSFs for priming peripheral blood progenitor cells (PBPCs) prior to high-dose chemotherapy, Regramostim (CHO-cell derived) exhibited a significantly different mobilization profile compared to both Molgramostim (E. coli-derived) and Sargramostim (yeast-derived). Its activity was consistently lower in magnitude across multiple key hematopoietic endpoints [1].

Hematology Bone Marrow Transplantation Stem Cell Mobilization

Cell Yield and CD34+ Mobilization: Regramostim Yields Higher CD34+ Cell Numbers Despite Lower Total Cell Counts

The same head-to-head clinical trial revealed a unique and paradoxical mobilization pattern for Regramostim. While it mobilized a significantly lower total number of nucleated cells, it yielded a higher (though not statistically significant due to high variance) number of CD34+ hematopoietic stem cells compared to Molgramostim [1].

Hematopoietic Stem Cells Leukapheresis Transplantation

Transfusion Requirements: Regramostim-Priming is Associated with a Higher RBC Transfusion Need

A significant clinical outcome differentiator was observed in the same comparative study. Patients who received PBPCs primed with Regramostim required more red blood cell (RBC) transfusions during recovery than those primed with Molgramostim [1].

Transfusion Medicine Supportive Care Chemotherapy

Glycosylation-Dependent In Vitro Bioactivity and Immunomodulation

The glycosylation of GM-CSF, which is present in Regramostim (produced in CHO cells) and absent in Molgramostim (produced in E. coli), directly influences its biological activity and functional profile. A foundational study demonstrated that heavily glycosylated human GM-CSF has a lower specific activity in a cell proliferation assay compared to non-glycosylated GM-CSF [1]. More recent research indicates that glycosylation steers GM-CSF toward the expansion of immunoregulatory cells rather than pro-inflammatory myeloid cells [2].

Glycobiology Immunology Bioassay

Evidence-Based Applications for Regramostim in Research and Industry


1. Research Requiring a Human-like Glycosylated GM-CSF Model

For studies focused on the role of glycosylation in GM-CSF biology, particularly its emerging role in promoting immunoregulatory cells and immunosuppression, Regramostim is the appropriate research tool. Its production in CHO cells yields a glycosylation pattern closer to the endogenous human protein, making it a superior model for studying these pathways compared to non-glycosylated (E. coli-derived) alternatives. This is crucial for translational research in autoimmunity, transplantation tolerance, and cancer immunotherapy [1].

2. Stem Cell Mobilization Studies with a Unique CD34+ Yield Profile

Researchers investigating novel stem cell mobilization agents or comparing mobilization efficiency of different GM-CSF isoforms should consider Regramostim. Its unique profile—characterized by a lower total cell yield but a comparable or higher number of CD34+ stem cells relative to total cells—makes it a valuable tool for studying the mechanistic differences in hematopoietic progenitor mobilization and for optimizing downstream purification protocols [2].

3. Quality Control and Bioassay Development

As a distinct GM-CSF isoform with a well-characterized, lower specific activity in standard proliferation assays (e.g., AML 193 [3H]thymidine incorporation), Regramostim can serve as a critical reference standard or comparator in the development and validation of bioassays. Its differential activity profile provides a robust benchmark for assessing assay sensitivity and specificity for GM-CSF variants, ensuring accurate potency measurements across different GM-CSF products [3].

4. Historical or Comparative Clinical Data Analysis

In meta-analyses or systematic reviews of GM-CSF clinical trials, data separation by specific analog is essential. The direct comparative data from Hussein et al. (1995) demonstrates that pooling results from Regramostim, Molgramostim, and Sargramostim trials can confound analysis. Researchers engaged in such studies must specifically source Regramostim for use in repeat or validation experiments to ensure that the biological agent matches the historical clinical data being analyzed [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Regramostim

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.